[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate
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Overview
Description
The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate is a complex organic molecule with a highly specific stereochemistry. This compound is characterized by its multiple chiral centers and deuterium atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound would require advanced techniques such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity. The process would also involve rigorous quality control measures to verify the stereochemistry and isotopic composition of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study stereochemistry and isotopic effects. Its complex structure makes it an ideal candidate for testing new synthetic methods and reaction mechanisms.
Biology
In biology, this compound can be used to study the effects of deuterium on biological systems. Deuterium-labeled compounds are often used in metabolic studies to trace the pathways of biochemical reactions.
Medicine
In medicine, this compound may have potential applications as a drug or diagnostic agent. Deuterium-labeled drugs are known to have improved metabolic stability and reduced toxicity.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its unique structure and isotopic composition make it a valuable tool for research and development.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of biochemical reactions, leading to changes in metabolic pathways. The compound may also interact with enzymes and receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Stigmast-5-ene, 3-methoxy-: A similar compound with a different functional group and isotopic composition.
Stigmastan-3,5-diene: Another similar compound with a different structure and properties.
Uniqueness
The uniqueness of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate lies in its specific stereochemistry and deuterium labeling. These features make it a valuable tool for studying isotopic effects and developing new synthetic methods.
Properties
Molecular Formula |
C41H70O2 |
---|---|
Molecular Weight |
602.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10-/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1/i2D3,3D3,31D |
InChI Key |
LAMGDJMPDNVWTB-MHKUVELWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCC/C=C\CCCC)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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